molecular formula C25H30N4O2 B2396198 N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1115976-15-2

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Número de catálogo: B2396198
Número CAS: 1115976-15-2
Peso molecular: 418.541
Clave InChI: UEJWEGMRRIJURJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a structurally complex acetamide derivative featuring a phthalazine core substituted with a 4-methylpiperidinyl group and an acetamide side chain linked to a 2-ethyl-6-methylphenyl moiety. The phthalazinone scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., PARP, phosphodiesterases) due to its planar aromatic system and hydrogen-bonding capabilities . The 2-ethyl-6-methylphenyl group contributes steric bulk and electronic modulation, which could influence receptor binding selectivity and metabolic stability.

Propiedades

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-19-9-7-8-18(3)23(19)26-22(30)16-29-25(31)21-11-6-5-10-20(21)24(27-29)28-14-12-17(2)13-15-28/h5-11,17H,4,12-16H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWEGMRRIJURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCC(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the phenyl ring with ethyl and methyl substitutions, followed by the introduction of the piperidine ring and the phthalazinone moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their acetamide linkages, heterocyclic cores, and substituent profiles. Key comparisons include:

Compound Core Structure Substituents Application/Biological Activity Key Differences
N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide (Target) Phthalazinone 4-Methylpiperidinyl, 2-ethyl-6-methylphenyl Hypothesized enzyme inhibition (e.g., PARP) Unique combination of phthalazinone, methylpiperidine, and ethyl/methylphenyl groups
2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) Acetamide Chloro, dimethylphenyl, pyrazolylmethyl Herbicide (lipid biosynthesis inhibition) Chloro substituent and pyrazole ring instead of phthalazinone
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Chloro, nitro, methylsulfonyl Synthetic intermediate for heterocycles Sulfonyl and nitro groups; lacks heterocyclic core
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7) Triazolopyridazine 4-Ethoxyphenyl, triazolopyridazine Undisclosed (likely kinase inhibition) Triazolopyridazine core vs. phthalazinone; ethoxy vs. ethyl/methylphenyl
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide (CAS 929972-89-4) Phthalazinone 4-Fluorophenylpiperazinyl Potential CNS or anticancer agent Fluorophenylpiperazine substituent vs. methylpiperidine; altered acetamide linkage

Research Findings and Key Insights

Phthalazinone vs. Triazolopyridazine Cores: The phthalazinone core in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding with enzyme active sites, as observed in PARP inhibitors . In contrast, triazolopyridazine derivatives (e.g., CAS 891117-12-7) exhibit enhanced solubility due to their fused triazole ring but may have reduced metabolic stability .

Substituent Effects :

  • The 4-methylpiperidinyl group in the target compound enhances lipophilicity compared to the 4-fluorophenylpiperazinyl group in CAS 929972-89-4, which introduces polarity via the fluorine atom .
  • The 2-ethyl-6-methylphenyl substituent offers steric hindrance that may reduce off-target interactions compared to simpler dimethylphenyl groups in pesticidal acetamides like metazachlor .

Biological Activity Trends: Chloro- and nitro-substituted acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are primarily intermediates for heterocyclic synthesis , whereas the target compound’s phthalazinone core aligns with bioactive molecules targeting DNA repair pathways.

Synthetic Challenges: The methylpiperidinyl-phthalazinone linkage in the target compound requires precise regioselective synthesis, contrasting with the straightforward acetylation methods used for simpler acetamides .

Actividad Biológica

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data from research studies, case analyses, and a summary table of findings.

PropertyValue
Molecular Formula C22H30N4O2
Molecular Weight 382.5 g/mol
CAS Number 1226434-10-1

The compound's structure includes a piperidine moiety and a phthalazinone derivative, which are often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of various enzymes and receptors involved in disease processes.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in preclinical models. For example, it has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. Additionally, it may influence pathways related to pain modulation and neuroprotection.

Case Study: In Vivo Efficacy

In a study assessing the compound's effects on pulmonary fibrosis, it was found to significantly reduce lysophosphatidic acid (LPA) levels in plasma, which is crucial in the progression of fibrotic diseases. The compound demonstrated efficacy in reducing extracellular matrix deposition in lung tissues, suggesting potential therapeutic applications in respiratory diseases .

Toxicity and Safety Profile

Assessments of toxicity have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other drugs.

Summary of Key Studies

Study ReferenceFindings
Demonstrated reduction of LPA levels and extracellular matrix deposition in lung tissues.
Evaluated the compound's pharmacokinetics and safety profile in animal models.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has good absorption characteristics with moderate bioavailability. Studies suggest it undergoes hepatic metabolism, which is a critical factor for drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.